1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
Description
Properties
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(14-25-16-4-2-1-3-5-16)23-12-10-22(11-13-23)18-9-8-17(20-21-18)15-6-7-15/h1-5,8-9,15H,6-7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUBTXLHOVPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the cyclopropylpyridazinyl intermediate, followed by the introduction of the piperazinyl group through nucleophilic substitution reactions. The final step involves the coupling of the phenoxyethanone moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazinyl or phenoxyethanone moieties, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.
Scientific Research Applications
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
Heterocyclic Core : The target compound’s pyridazine core (6-membered, two adjacent nitrogen atoms) differs from thiazole (11a, ), pyrimidine (m6, w3; ), and indole (3, ) derivatives. Pyridazine’s electron-deficient nature may alter binding affinity compared to pyrimidine or thiazole.
Substituent Effects: The cyclopropyl group on pyridazine could enhance lipophilicity and metabolic stability compared to chloro (m6, w3) or methyl (w3) substituents in analogs. The phenoxyethanone chain may confer distinct electronic effects relative to urea (11a, ), triazole (m6, ), or benzoyl (3, ) moieties. Urea groups, for example, are hydrogen-bond donors/acceptors, while phenoxyethanone is less polar.
Piperazine Linkage : All compounds utilize a piperazine linker, but its substitution pattern varies. The target compound’s piperazine connects directly to pyridazine, whereas analogs feature piperazine bonded to thiazole (11a, ) or pyrimidine (m6, w3; ).
Pharmacological Implications (Inferred from Analogs)
- The target’s phenoxyethanone may reduce polarity, possibly altering target selectivity.
- Pyrimidine-Triazole Derivatives (m6, w3; ) : Pyrimidine cores are common in anticancer agents; the target’s pyridazine could offer similar π-π stacking but with altered electronic profiles.
- Indole-Piperazine Derivatives (3–6, ) : Indole moieties often target serotonin receptors. The target’s lack of indole may shift activity toward other GPCRs or enzymes.
Biological Activity
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The structure features a piperazine ring, a pyridazine moiety, and a phenoxyethanone group, which are known for their interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 2034369-79-2 |
The compound's mechanism of action involves its interaction with specific receptors and enzymes within biological systems. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in treating psychiatric disorders and neurological conditions. The binding affinity to these receptors can lead to various downstream effects on cellular signaling pathways, influencing mood regulation and cognitive function.
Antidepressant Effects
Research indicates that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels, which are crucial in mood regulation.
Neuroprotective Properties
Studies have suggested that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The presence of the piperazine and pyridazine rings is associated with neuroprotection through antioxidant mechanisms and inhibition of apoptotic pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry highlighted the antidepressant effects of related piperazine derivatives, showing significant improvements in behavioral tests when administered to mice.
- Neuroprotection in Models of Alzheimer’s Disease : Research indicated that compounds with similar structures offered neuroprotection against amyloid-beta toxicity in neuronal cell cultures, suggesting a protective role against Alzheimer's disease pathology.
- Inflammation Modulation : In a study focusing on inflammatory bowel disease models, derivatives exhibited reduced inflammation markers, indicating their potential use in managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
